molecular formula C29H24Cl2N2O5 B11690271 (E)-4-((2-(2-(naphthalen-1-yloxy)acetyl)hydrazono)methyl)phenyl 4-(2,4-dichlorophenoxy)butanoate

(E)-4-((2-(2-(naphthalen-1-yloxy)acetyl)hydrazono)methyl)phenyl 4-(2,4-dichlorophenoxy)butanoate

Cat. No.: B11690271
M. Wt: 551.4 g/mol
InChI Key: DTUHHJQAQMXIBH-KCSSXMTESA-N
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Description

4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene moiety, a phenyl group, and a butanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(naphthalen-1-yloxy)acetic acid, which is then converted to its corresponding amide. This amide undergoes further reactions to form the imino derivative, which is then coupled with 4-(2,4-dichlorophenoxy)butanoic acid to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(NAPHTHALEN-1-YLOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-(2,4-DICHLOROPHENOXY)BUTANOATE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C29H24Cl2N2O5

Molecular Weight

551.4 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-(2,4-dichlorophenoxy)butanoate

InChI

InChI=1S/C29H24Cl2N2O5/c30-22-12-15-27(25(31)17-22)36-16-4-9-29(35)38-23-13-10-20(11-14-23)18-32-33-28(34)19-37-26-8-3-6-21-5-1-2-7-24(21)26/h1-3,5-8,10-15,17-18H,4,9,16,19H2,(H,33,34)/b32-18+

InChI Key

DTUHHJQAQMXIBH-KCSSXMTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)OC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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